4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid
Description
4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a 2-nitrobenzoic acid backbone with a 3-chloro-4-methylphenyl group at the para position of the benzene ring. The nitro group at position 2 enhances the compound’s electron-withdrawing properties, influencing its acidity and reactivity, while the 3-chloro-4-methylphenyl substituent contributes to steric and electronic effects, modulating solubility and biological activity .
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(7-10)16(19)20/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNCXISKLVNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690315 | |
| Record name | 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-62-7 | |
| Record name | 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid typically involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent. This method has been shown to be efficient, yielding the desired compound in good purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into different oxidation states.
Reduction: Common reducing agents such as hydrogen gas or metal hydrides can be used to reduce the nitro group to an amine.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Routes: Nitration and chlorination are common steps. For example, 4-chlorobenzoic acid derivatives are nitrated to yield chloro-nitrobenzoic acids .
- Structure-Activity Relationships (SAR):
Table 2: Comparative Physicochemical Data
| Compound | pKa | Solubility (Water) | Key Applications |
|---|---|---|---|
| 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid | ~1.9–2.2* | Low (organic soluble) | Metal coordination |
| Acifluorfen | ~2.5 | Moderate | Herbicide |
| 2-Nitrobenzoic acid | ~1.7 | 1.20 × 10⁻³ s⁻¹ (kLa) | Hydrotrope studies |
| 4-Chloro-3-nitrobenzoic acid | 1.96 | Moderate | Chemical intermediate |
*Estimated based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
